molecular formula C10H14ClNO3 B2357659 5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride CAS No. 2411229-52-0

5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride

Cat. No.: B2357659
CAS No.: 2411229-52-0
M. Wt: 231.68
InChI Key: VXJCYSAMNOLBLO-UHFFFAOYSA-N
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Description

5-(2-Aminoethoxy)-2-methylbenzoic acid hydrochloride is a benzoic acid derivative featuring a methyl group at the 2-position and a 2-aminoethoxy substituent at the 5-position, with the amine protonated as a hydrochloride salt. The aminoethoxy group provides hydrogen-bonding capability, while the methyl group influences steric and electronic properties .

Properties

IUPAC Name

5-(2-aminoethoxy)-2-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-7-2-3-8(14-5-4-11)6-9(7)10(12)13;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXMYTOHOZQNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411229-52-0
Record name 5-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride typically involves the reaction of 2-methylbenzoic acid with 2-aminoethanol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor or activator of specific enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoic Acid Derivatives

A comparison of key derivatives is summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-(2-Aminoethoxy)-2-methylbenzoic acid hydrochloride 2-methyl, 5-(2-aminoethoxy) ~245.7 (calculated) High aqueous solubility (HCl salt); potential receptor binding -
5-Bromo-2-methoxybenzoic acid 2-methoxy, 5-bromo 231.03 Antibacterial; used in GroEL/ES inhibitor synthesis
2-Methylbenzoic acid 2-methyl 136.15 Nematicidal activity; negative correlation with Meloidogyne incognita
5-(Chlorosulfonyl)-2-methylbenzoic acid 2-methyl, 5-chlorosulfonyl 234.67 Intermediate for sulfonamide drugs; reactive sulfonyl group
3-(2-Dimethylaminoethoxy)-benzoic acid hydrochloride 3-dimethylaminoethoxy ~243.7 (calculated) Enhanced lipophilicity; potential CNS drug candidate

Key Observations:

  • Substituent Effects: The aminoethoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy (e.g., 5-bromo-2-methoxybenzoic acid) or sulfonyl groups (e.g., 5-chlorosulfonyl derivative). This enhances solubility and interaction with biological targets like enzymes or receptors . Methyl at 2-position: Improves metabolic stability compared to unsubstituted benzoic acids (e.g., 2-methylbenzoic acid shows nematicidal activity) .
  • Salt Form:
    • The hydrochloride salt enhances aqueous solubility, similar to pharmaceuticals like pexidartinib hydrochloride () and rotigotine hydrochloride (). This is critical for bioavailability in drug formulations .

Ethoxy Chain Variants

  • 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride (): Features a longer ethoxy chain (three ethylene oxide units) compared to the target compound’s single ethoxy linker. Longer chains increase molecular weight and may reduce membrane permeability despite higher solubility. The target compound’s shorter chain balances solubility and lipophilicity .

Heterocyclic Analogues

  • However, the absence of a flexible ethoxy linker may limit conformational adaptability in binding interactions .

Biological Activity

5-(2-Aminoethoxy)-2-methylbenzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

The compound's biological activity is primarily attributed to its interaction with various molecular targets. The aminoethoxy group facilitates hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity. This interaction can influence multiple biochemical pathways, making it a valuable tool in pharmacological research.

1. Enzyme Interactions

Research indicates that 5-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride plays a role in enzyme modulation. It has been employed in studies investigating enzyme interactions, particularly focusing on its binding affinity and inhibitory effects on specific targets.

2. Antiproliferative Effects

In vitro studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit antiproliferative properties against various cancer cell lines. For instance, compounds with similar structures have shown cytotoxicity against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, suggesting potential applications in cancer therapy .

3. Protein Degradation Pathways

Recent investigations have highlighted the compound's ability to activate protein degradation systems, such as the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. These pathways are crucial for maintaining cellular homeostasis and have implications in aging and cancer biology .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
5-(2-Aminoethoxy)-2-methylbenzoic acid hydrochlorideEnzyme modulationNot specifiedUnique substitution pattern enhances interaction potential
Methyl 4-(2-aminoethoxy)benzoate hydrochlorideEnzyme inhibitionNot specifiedSimilar structure but different reactivity profile
Methyl 2-(2-aminoethoxy)acetate hydrochlorideAntiproliferative activityNot specifiedExhibits distinct biological properties compared to the target compound

Study 1: Anticancer Activity

A study investigated the antiproliferative effects of a series of benzoic acid derivatives on HepG2 cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. The presence of the aminoethoxy group was noted as a critical factor enhancing biological activity .

Study 2: Protein Interaction Studies

Another study focused on the binding interactions of benzoic acid derivatives with cathepsins B and L, enzymes involved in protein degradation. The findings suggested that compounds similar to 5-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride could enhance proteolytic activity, indicating potential therapeutic applications in diseases characterized by protein aggregation .

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